(2E)-3-(1-benzyl-1H-indol-3-yl)-2-cyano-N-(2,3-dichlorophenyl)prop-2-enamide
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Overview
Description
(E)-3-(1-Benzyl-1H-indol-3-yl)-2-cyano-N~1~-(2,3-dichlorophenyl)-2-propenamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole core, a benzyl group, a cyano group, and a dichlorophenyl group. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(1-Benzyl-1H-indol-3-yl)-2-cyano-N~1~-(2,3-dichlorophenyl)-2-propenamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where the indole reacts with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Propenamide Moiety: The propenamide moiety can be synthesized through a Knoevenagel condensation reaction, where the indole derivative reacts with malononitrile and a dichlorobenzaldehyde in the presence of a base such as piperidine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine or amide.
Substitution: The benzyl and dichlorophenyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, thiols) under appropriate conditions.
Major Products:
Oxidation Products: Oxindole derivatives.
Reduction Products: Amines or amides.
Substitution Products: Various substituted indole derivatives.
Scientific Research Applications
(E)-3-(1-Benzyl-1H-indol-3-yl)-2-cyano-N~1~-(2,3-dichlorophenyl)-2-propenamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (E)-3-(1-Benzyl-1H-indol-3-yl)-2-cyano-N~1~-(2,3-dichlorophenyl)-2-propenamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and proteins involved in cell signaling pathways.
Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, and inflammation, leading to its observed biological effects.
Comparison with Similar Compounds
Indole-3-carbinol: A naturally occurring compound with anticancer properties.
3-Benzylindole: A synthetic compound with potential biological activities.
2-Cyano-3-(indol-3-yl)acrylamide: A structurally related compound with similar synthetic routes and applications.
Uniqueness: (E)-3-(1-Benzyl-1H-indol-3-yl)-2-cyano-N~1~-(2,3-dichlorophenyl)-2-propenamide is unique due to the presence of both a cyano group and a dichlorophenyl group, which may contribute to its distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C25H17Cl2N3O |
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Molecular Weight |
446.3 g/mol |
IUPAC Name |
(E)-3-(1-benzylindol-3-yl)-2-cyano-N-(2,3-dichlorophenyl)prop-2-enamide |
InChI |
InChI=1S/C25H17Cl2N3O/c26-21-10-6-11-22(24(21)27)29-25(31)18(14-28)13-19-16-30(15-17-7-2-1-3-8-17)23-12-5-4-9-20(19)23/h1-13,16H,15H2,(H,29,31)/b18-13+ |
InChI Key |
SJDWRSSPBZIPGA-QGOAFFKASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=C(\C#N)/C(=O)NC4=C(C(=CC=C4)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=C(C#N)C(=O)NC4=C(C(=CC=C4)Cl)Cl |
Origin of Product |
United States |
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